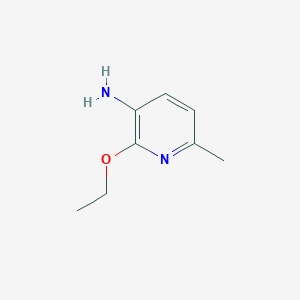

2-Ethoxy-6-methylpyridin-3-amine

Descripción general

Descripción

“2-Ethoxy-6-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1501925-63-8 . It has a molecular weight of 152.2 and is typically in liquid form . It is used as a building block in the manufacture of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of pyridine derivatives like “2-Ethoxy-6-methylpyridin-3-amine” can be achieved through several methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .

Physical And Chemical Properties Analysis

“2-Ethoxy-6-methylpyridin-3-amine” is a liquid at room temperature . It has a molecular weight of 152.2 .

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry , specifically in the synthesis of antidepressant molecules .

Summary of the Application

Depression is a major global health concern, affecting roughly 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential . “2-Ethoxy-6-methylpyridin-3-amine” could potentially be used in the synthesis of these novel antidepressants .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Transition metals like iron, nickel, and ruthenium serve as catalysts in these reactions . The exact method of application or experimental procedure for “2-Ethoxy-6-methylpyridin-3-amine” in this context is not specified in the available resources.

Results or Outcomes

The use of “2-Ethoxy-6-methylpyridin-3-amine” in the synthesis of antidepressants could potentially lead to the development of more effective therapies for depression . However, the specific results or outcomes of using this compound are not detailed in the available resources.

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science . “2-Ethoxy-6-methylpyridin-3-amine” is one such amine.

Methods of Application or Experimental Procedures

Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

Results or Outcomes

The diverse reactivity of amines enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations . However, the specific results or outcomes of using “2-Ethoxy-6-methylpyridin-3-amine” in organic synthesis are not detailed in the available resources.

Application in the Synthesis of Pyrazolo[3,4-c]pyridines

Specific Scientific Field

This compound could potentially be used in the field of Medicinal Chemistry , specifically in the synthesis of pyrazolo[3,4-c]pyridines .

Summary of the Application

Pyrazolo[3,4-c]pyridines are heterocyclic compounds that are valuable in fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . They can engage with the target protein through a wide variety of intermolecular interactions, coupled with the potential to optimize drug-like properties (lipophilicity, hydrogen bonding capacity, and polarity) through modification of substitution patterns .

Methods of Application or Experimental Procedures

The synthesis of pyrazolo[3,4-c]pyridines involves multiple steps, including protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalyzed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Results or Outcomes

The use of “2-Ethoxy-6-methylpyridin-3-amine” in the synthesis of pyrazolo[3,4-c]pyridines could potentially lead to the development of new drug leads . However, the specific results or outcomes of using this compound are not detailed in the available resources.

Application in the Synthesis of Pyrazolo[3,4-c]pyridines

Methods of Application or Experimental Procedures

The synthesis of pyrazolo[3,4-c]pyridines involves multiple steps, including protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Propiedades

IUPAC Name |

2-ethoxy-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAHVTBLSJFESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-methylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)

![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)